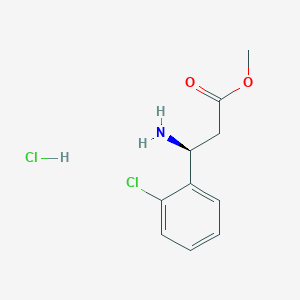

(S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride

Beschreibung

(S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a chiral amino ester hydrochloride salt featuring a 2-chlorophenyl substituent at the β-position of the propanoate backbone. Its S-configuration at the amino group is critical for stereoselective interactions in medicinal chemistry and drug synthesis. The compound is commercially available as a research chemical (250 mg to 1 g quantities) and is utilized as a building block for pharmaceuticals and bioactive molecules . The hydrochloride salt enhances stability and solubility, making it suitable for synthetic applications.

Eigenschaften

CAS-Nummer |

1391399-74-8 |

|---|---|

Molekularformel |

C10H13Cl2NO2 |

Molekulargewicht |

250.12 g/mol |

IUPAC-Name |

methyl (3S)-3-amino-3-(2-chlorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |

InChI-Schlüssel |

LPBJVSCNUUOIGM-FVGYRXGTSA-N |

Isomerische SMILES |

COC(=O)C[C@@H](C1=CC=CC=C1Cl)N.Cl |

Kanonische SMILES |

COC(=O)CC(C1=CC=CC=C1Cl)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2-chlorobenzaldehyde.

Formation of the Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide to form the intermediate (S)-methyl 3-(2-chlorophenyl)glycinate.

Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield (S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate.

Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields secondary or tertiary amines.

Substitution: Forms amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is widely used in scientific research, particularly in:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: As an intermediate in the synthesis of pharmaceuticals, including potential treatments for neurological disorders.

Industry: In the production of fine chemicals and as a precursor for various industrial applications.

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism of action depends on the context in which it is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Aromatic Ring

The 2-chlorophenyl group distinguishes this compound from analogs with varied aromatic substitutions. Key comparisons include:

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-chloro substituent (electron-withdrawing) reduces electron density on the phenyl ring compared to methoxy or hydroxyl groups. This affects π-π stacking interactions and binding to hydrophobic pockets in target proteins .

- Positional Isomerism : The 2-chloro substitution (ortho position) introduces steric hindrance and ortho effects, which are absent in meta-substituted analogs like 3-fluorophenyl derivatives .

Ester Group Variations

The methyl ester in the target compound contrasts with ethyl or propan-2-yl esters in analogs:

Stereochemical Considerations

The S-configuration in the target compound is critical for enantioselective activity. For example:

- Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate HCl () shares the same S-configuration but differs in aromatic substitution. Such stereochemical uniformity is vital for binding to chiral targets like proteases or GPCRs.

- Racemic Mixtures: Compounds lacking defined stereochemistry (e.g., "methyl 3-amino-3-phenylpropanoate HCl" in ) show reduced potency in asymmetric synthesis applications .

Physicochemical and Spectroscopic Data

- NMR Shifts : The 2-chlorophenyl group in the target compound causes distinct deshielding in ¹H-NMR (e.g., aromatic protons at δ ~7.2–7.8 ppm) compared to fluorine-substituted analogs (δ ~6.8–7.3 ppm) .

- Melting Points : The hydrochloride salt form typically exhibits higher melting points (e.g., 165–166°C for a related imidazole derivative in ) than free bases.

Biologische Aktivität

(S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including data from relevant studies, case analyses, and synthesized derivatives.

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

- CAS Number : 283159-95-5

- Purity : Typically around 96%-98% in commercial preparations

The compound acts primarily as a histone deacetylase inhibitor (HDACI), which plays a critical role in regulating gene expression. By inhibiting HDACs, it can induce cell cycle arrest and apoptosis in cancer cells. The structural modifications of similar compounds have shown enhanced antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of (S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate exhibit significant antiproliferative activity. For instance:

- IC50 Values : A series of synthesized compounds derived from this base structure showed IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating potent anticancer properties compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .

Case Studies

-

Study on HDAC Inhibition :

- A study synthesized 24 derivatives based on the methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate framework. Out of these, several demonstrated significant HDAC inhibitory activity and were tested for their antiproliferative effects on human colorectal carcinoma cells (HCT-116). The results indicated that these compounds could effectively induce apoptosis in tumor cells .

-

Cytotoxicity Assessment :

- Another investigation focused on the cytotoxic effects of (S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride against various cancer cell lines including CEM (human leukemia cells). The compound exhibited cytotoxicity with an IC50 value significantly lower than many existing chemotherapeutic agents .

Data Table: Biological Activity Summary

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| (S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride | HeLa | 0.69 - 11 | HDAC Inhibition |

| Doxorubicin | HeLa | 2.29 | Topoisomerase II Inhibition |

| Derivative A | HCT-116 | <5 | HDAC Inhibition |

| Derivative B | CEM | <1 | Apoptosis Induction |

Additional Findings

The biological activity of this compound is not limited to anticancer effects. Research has indicated potential antimicrobial properties as well, with some derivatives showing effective inhibition against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring can enhance both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves enantioselective methods due to the chiral (S)-configuration. Key steps include:

- Enantiomeric Control : Use chiral catalysts (e.g., asymmetric hydrogenation) to ensure stereochemical purity .

- Salt Formation : React the free base with hydrochloric acid under controlled pH to form the hydrochloride salt .

- Optimization : Vary solvents (e.g., ethanol, THF), temperature (0–25°C), and reaction time to maximize yield. Purification via recrystallization or column chromatography is critical .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C spectra to verify the 2-chlorophenyl group and amino-proton environments .

- X-ray Crystallography : Resolve the (S)-configuration by determining crystal structure, as demonstrated for analogous compounds .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to confirm enantiomeric excess (>99%) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against serine hydrolases or aminotransferases, given the amino ester moiety’s potential interaction with catalytic sites .

- Cellular Uptake : Use fluorescent tagging to assess permeability in cell lines (e.g., Caco-2 for intestinal absorption) .

- Dose-Response Studies : Conduct MTT assays to determine IC values in cancer or microbial models .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability in aqueous media be resolved?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (pH 7.4 buffer, 25°C) to isolate variables .

- Advanced Analytics : Use dynamic light scattering (DLS) to monitor aggregation, or mass spectrometry to detect hydrolysis products .

- Computational Modeling : Predict solubility parameters via COSMO-RS or molecular dynamics simulations to identify discrepancies .

Q. What experimental designs are effective for studying the environmental fate of this compound?

- Methodological Answer :

- Microcosm Studies : Simulate soil/water systems to track degradation pathways (e.g., hydrolysis, microbial metabolism) .

- LC-MS/MS Quantification : Measure residual concentrations in environmental matrices over time .

- Split-Plot Design : Apply factorial experiments to assess interactions between variables like pH, temperature, and microbial activity .

Q. How does the 2-chlorophenyl substituent influence the compound’s interaction with biological targets compared to analogs?

- Methodological Answer :

- SAR Analysis : Synthesize analogs (e.g., 4-chlorophenyl, unsubstituted phenyl) and compare binding affinities via surface plasmon resonance (SPR) .

- Molecular Docking : Map the chlorophenyl group’s role in hydrophobic pocket interactions using AutoDock Vina .

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions .

Q. What strategies mitigate racemization during scale-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.